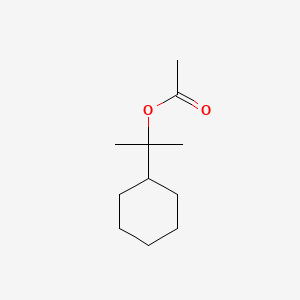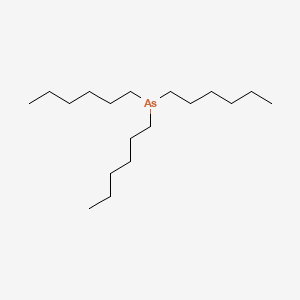
Trihexylarsine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trihexylarsine is an organoarsenic compound with the chemical formula As(C6H13)3. It is a member of the arsine family, which includes compounds where arsenic is bonded to organic groups. This compound is known for its applications in various fields of chemistry and industry due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Trihexylarsine can be synthesized through the reaction of arsenic trichloride with hexylmagnesium bromide. The reaction typically proceeds as follows:
AsCl3+3C6H13MgBr→As(C6H13)3+3MgBrCl
This reaction is carried out under an inert atmosphere to prevent oxidation and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
Trihexylarsine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: this compound can participate in substitution reactions where the hexyl groups are replaced by other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products
Oxidation: this compound oxide.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted arsines depending on the reagents used.
科学的研究の応用
Trihexylarsine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of trihexylarsine involves its ability to form complexes with metal ions. This property makes it useful as a ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it interacts with.
類似化合物との比較
Similar Compounds
Triphenylarsine: Another organoarsenic compound with phenyl groups instead of hexyl groups.
Trimethylarsine: Contains methyl groups instead of hexyl groups.
Uniqueness
Trihexylarsine is unique due to its longer alkyl chains, which impart different solubility and reactivity properties compared to its shorter-chain counterparts. This makes it suitable for specific applications where longer alkyl chains are advantageous.
特性
CAS番号 |
5852-60-8 |
|---|---|
分子式 |
C18H39As |
分子量 |
330.4 g/mol |
IUPAC名 |
trihexylarsane |
InChI |
InChI=1S/C18H39As/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 |
InChIキー |
WBZDESOJNATWDB-UHFFFAOYSA-N |
正規SMILES |
CCCCCC[As](CCCCCC)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


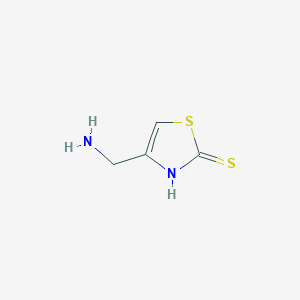


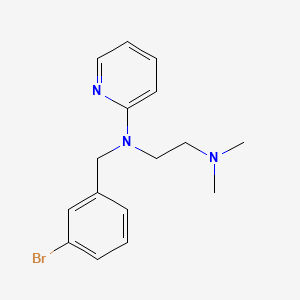


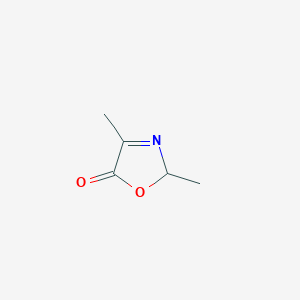
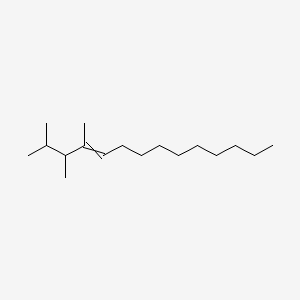
![(6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol](/img/structure/B13951044.png)
![(3-{5-[2,5,6-Trifluoro-pyridine-3-yl]-[1,3,4]oxadiazole-2-yl}-phenyl)-acetonitrile](/img/structure/B13951046.png)
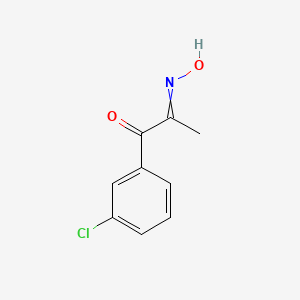
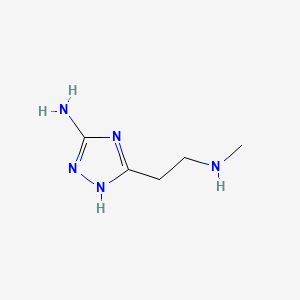
![Trimethylsilyl 5-methoxy-2-[(trimethylsilyl)oxy]benzoate](/img/structure/B13951066.png)
